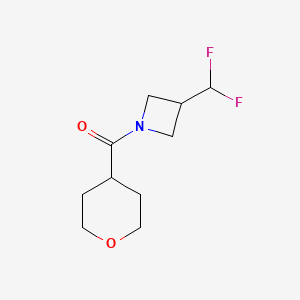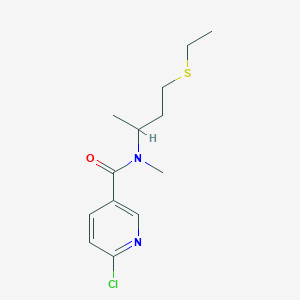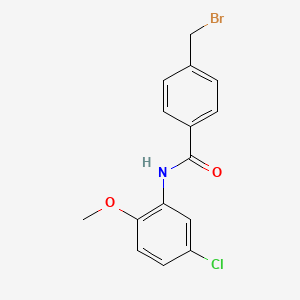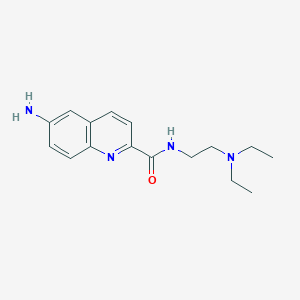
6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide is a chemical compound with the molecular formula C16H22N4O and a molecular weight of 286.37 . It is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Méthodes De Préparation
The synthesis of 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide typically involves the reaction of quinoline derivatives with appropriate amines under specific conditions. One common method includes the reaction of 6-aminoquinoline-2-carboxylic acid with 2-(diethylamino)ethylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Analyse Des Réactions Chimiques
6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide has several scientific research applications:
Corrosion Inhibition: Quinoline derivatives, including this compound, are effective as anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces.
Neuro- and Immunomodulatory Effects: The compound has shown potential in modulating neuro- and immune responses, making it a candidate for research in autoimmune diseases and neurodegenerative disorders.
Green Chemistry: Quinoline scaffolds are pursued in green chemistry approaches to develop environmentally friendly and sustainable pharmaceuticals.
Anticancer Properties: Quinoline derivatives have been extensively studied for their anticancer properties, with the ability to inhibit cancer cell proliferation and induce apoptosis.
Mécanisme D'action
The mechanism of action of 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects. For example, they can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting anticancer effects . Additionally, the compound may modulate immune responses by interacting with immune cell receptors and signaling pathways .
Comparaison Avec Des Composés Similaires
6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide can be compared with other quinoline derivatives such as:
Cinchocaine: A local anesthetic with a similar quinoline structure but different functional groups, making it more potent and toxic.
Quinoline-3-carboxamide derivatives: These compounds have shown promise in treating autoimmune diseases and as anti-cancer drugs.
Quinoline N-oxides: These are oxidized forms of quinoline derivatives with distinct chemical and biological properties.
Propriétés
IUPAC Name |
6-amino-N-[2-(diethylamino)ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-3-20(4-2)10-9-18-16(21)15-7-5-12-11-13(17)6-8-14(12)19-15/h5-8,11H,3-4,9-10,17H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREYBMGUISUQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NC2=C(C=C1)C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-methylbenzohydrazide](/img/structure/B2472407.png)
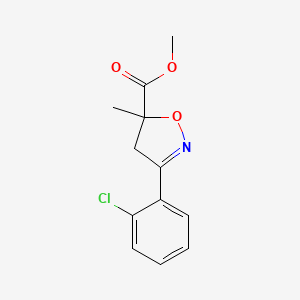
![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2472409.png)
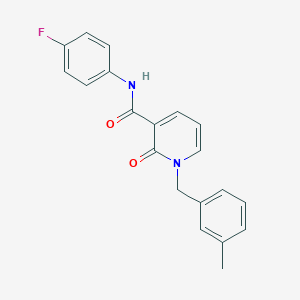
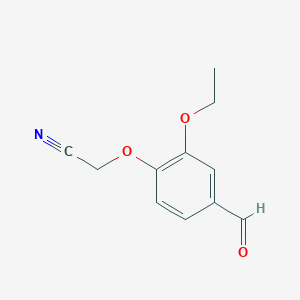
![(Z)-2-((2-hydroxynaphthalen-1-yl)methylene)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B2472414.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2472417.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B2472422.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide](/img/structure/B2472423.png)
![4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide](/img/structure/B2472424.png)
